molecular formula C16H17N3O B6013030 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B6013030
M. Wt: 267.33 g/mol
InChI Key: BHDGRDALEFNADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features both an indole and a quinazolinone moiety, which are known for their biological and pharmacological activities

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dihydro-1H-indole with a suitable quinazolinone precursor under specific reaction conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or quinazolinone rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, while in biological studies, it may affect cellular signaling pathways.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be compared with other similar compounds, such as:

    2-(2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: This compound also features an indole moiety and is known for its cytotoxic activity.

    2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Another indole derivative with potential biological activity.

    5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A related compound used in scientific research for its unique chemical properties.

The uniqueness of this compound lies in its combined indole and quinazolinone structure, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-15-12-6-2-3-7-13(12)17-16(18-15)19-10-9-11-5-1-4-8-14(11)19/h1,4-5,8H,2-3,6-7,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDGRDALEFNADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.